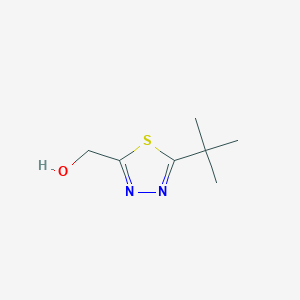

(5-Tert-butyl-1,3,4-thiadiazol-2-yl)methanol

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Solvent Effects on Molecular Aggregation

A study by Matwijczuk et al. (2016) investigates the spectroscopic properties of similar compounds in organic solvents, revealing insights into molecular aggregation processes. The research highlights how different substituent groups on the thiadiazole ring affect molecule aggregation interactions, which are crucial for understanding the chemical behavior of (5-Tert-butyl-1,3,4-thiadiazol-2-yl)methanol in various solvents (Matwijczuk, A., Kluczyk, D., Górecki, A., Niewiadomy, A., & Gagoś, M., 2016).

Synthesis and Structural Analysis

The synthesis and structural analysis of compounds containing the 1,3,4-thiadiazole ring are detailed in several studies. For example, Kamiński et al. (2010) discuss the solvatomorphism of 1,3,4-thiadiazole derivatives, providing insights into how solvent interactions influence the structural properties of these compounds (Kamiński, D., Hoser, A., Gagoś, M., Matwijczuk, A., Arczewska, M., Niewiadomy, A., & Woźniak, K., 2010).

Catalytic Applications

The potential use of methanol as both a hydrogen source and a C1 synthon in organic synthesis, including reactions involving 1,3,4-thiadiazole derivatives, is explored by Sarki et al. (2021). This study presents a method for the N-methylation of amines and transfer hydrogenation of nitroarenes using methanol, highlighting the versatility of this compound in catalytic applications (Sarki, N., Goyal, V., Tyagi, N., Puttaswamy, A., Narani, A., Ray, A., & Natte, K., 2021).

Molecular Interaction and Coordination Chemistry

Shibata and Mizuguchi (2010) provide an example of coordination chemistry involving thiadiazole derivatives, illustrating the complex molecular interactions and hydrogen bonding patterns that can occur. This study offers insights into the structural and electronic properties of thiadiazole-based compounds, which are relevant for their application in material science and coordination chemistry (Shibata, H., & Mizuguchi, J., 2010).

Mecanismo De Acción

Target of Action

It is known that this compound is a derivative of thiadiazole . Thiadiazole derivatives have been found to exhibit a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties .

Mode of Action

It is known that this compound inhibits the corrosion of brass in sea water samples . This suggests that it may interact with metal ions, possibly forming a protective layer on the metal surface, thereby preventing further corrosion.

Biochemical Pathways

For instance, some thiadiazole derivatives have been found to inhibit key enzymes in the synthesis of nucleic acids, which could potentially disrupt the replication of cancer cells or pathogenic microorganisms .

Pharmacokinetics

It is known that the compound’s solubility, molecular weight, and chemical structure can influence its bioavailability and pharmacokinetic behavior .

Result of Action

Based on its known inhibitory effect on brass corrosion, it may be inferred that the compound interacts with metal ions at the molecular level, possibly altering their oxidation state and preventing further corrosion .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (5-Tert-butyl-1,3,4-thiadiazol-2-yl)methanol. For instance, the compound’s corrosion inhibitory effect is observed in sea water samples , suggesting that its efficacy may be influenced by factors such as salinity, pH, and temperature. Additionally, the compound’s stability may be affected by exposure to light and heat .

Propiedades

IUPAC Name |

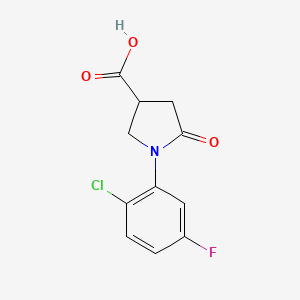

(5-tert-butyl-1,3,4-thiadiazol-2-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2OS/c1-7(2,3)6-9-8-5(4-10)11-6/h10H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAYXTVJCMQSMMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN=C(S1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-(N-benzyl-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)acetate](/img/structure/B2745216.png)

![N-(1-cyano-2-phenylethyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2745219.png)

![ethyl 2-(8-(2-methoxyethyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2745223.png)

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2745224.png)

![6-(4-Chlorophenyl)-2-(3,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2745228.png)

![Ethyl 2-[6-(2,4-dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2745233.png)